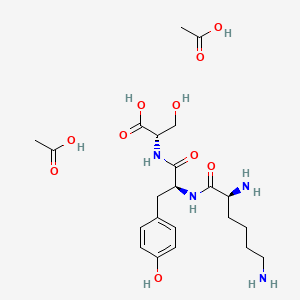
Lysyl-tyrosyl-serine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysyl-tyrosyl-serine acetate is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
Lysyl-tyrosyl-serine acetate consists of three amino acids: lysine, tyrosine, and serine, with an acetate group. The molecular structure has been elucidated through X-ray diffraction studies, revealing its zwitterionic nature and specific conformational characteristics that influence its biological interactions .
Biochemistry
- Model Peptide : this compound serves as a model compound for studying peptide synthesis and modifications. Its unique amino acid composition allows researchers to investigate the effects of individual residues on peptide stability and reactivity.
- Protein Interactions : The tripeptide is involved in studying protein-protein interactions. The lysine residue can participate in hydrogen bonding and ionic interactions, while the tyrosine and serine residues contribute to hydrophobic interactions essential for protein folding and stability.
Medicine
- Therapeutic Potential : Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The presence of serine is particularly relevant due to its role in neurotransmitter synthesis.
- Drug Delivery Systems : The peptide's ability to form stable structures can be exploited in drug delivery systems, where it may enhance the bioavailability of therapeutic agents by protecting them from degradation .
Cosmetic Applications
- Skin Whitening Agents : Due to the involvement of tyrosinase in melanin production, this compound has potential applications as a skin-whitening agent. Inhibitors targeting tyrosinase can reduce pigmentation by interfering with melanin synthesis .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
131400-71-0 |
|---|---|
Molekularformel |
C22H36N4O10 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H28N4O6.2C2H4O2/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28;2*1-2(3)4/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28);2*1H3,(H,3,4)/t13-,14-,15-;;/m0../s1 |
InChI-Schlüssel |
GGHXUBMAQXMCGT-VZXRKJOKSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
KYS |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lys-Tyr-Ser-Ac lysyl-tyrosyl-serine acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















